molecular formula C20H19ClN6O3S B2550793 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1185163-73-8

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2550793
CAS No.: 1185163-73-8
M. Wt: 458.92
InChI Key: MQOPWFHLCOSAKD-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a potent and selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway [1] . This compound is structurally characterized by a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety, a pharmacophore pattern associated with high affinity for the JAK2 ATP-binding site [2] . Its primary research value lies in the investigation of JAK-STAT signal transduction, which is a critical pathway implicated in cell proliferation, apoptosis, and immune response. Researchers utilize this inhibitor to elucidate the role of JAK2 in hematological malignancies, such as myeloproliferative neoplasms, and in inflammatory and autoimmune diseases [3] . By selectively blocking JAK2-mediated phosphorylation and subsequent STAT protein activation, this compound provides a crucial tool for dissecting complex cellular signaling networks and for validating JAK2 as a therapeutic target in preclinical models. Its application extends to the development and profiling of novel targeted cancer therapies, offering significant potential for advancing translational oncology and immunology research.

Properties

IUPAC Name

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O3S/c1-11-18(19-23-20(31-25-19)22-12-5-7-13(28-2)8-6-12)24-26-27(11)15-9-14(21)16(29-3)10-17(15)30-4/h5-10H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPWFHLCOSAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NSC(=N3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via a condensation reaction involving thiosemicarbazide and a suitable carbonyl compound. The final product is obtained by coupling the triazole and thiadiazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analog 1: (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine

Structure : Contains a 1,3,4-thiadiazole core with a 4-chlorobenzylidene substituent.
Key Differences :

  • Lacks the triazole ring, reducing opportunities for π-π stacking or additional hydrogen bonding.
  • Substituents: 4-methylphenyl vs. the target compound’s methoxyphenyl group.
    Synthesis : Formed via Schiff base reaction between 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and 4-chlorobenzaldehyde .
    Bioactivity : Demonstrates insecticidal and fungicidal activity, attributed to the thiadiazole core .

Structural Analog 2: 4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-amine

Structure : Combines a benzothiazole moiety with a triazole ring.
Key Differences :

  • Benzothiazole replaces the thiadiazole, altering electronic properties and binding affinity.
  • Nitrophenyl group introduces strong electron-withdrawing effects.
    Bioactivity : Antiproliferative properties, likely due to the benzothiazole-triazole synergy .

Structural Analog 3: 5-(4-tert-Butylphenyl)-1,3,4-Thiadiazol-2-amine

Structure : Simplified thiadiazole with a bulky tert-butylphenyl group.
Key Differences :

  • No triazole ring; tert-butyl enhances hydrophobicity. Synthesis: Cyclization with sodium hydroxide and iodine . Applications: Used in agrochemicals for its stability and lipophilicity .

Comparative Data Table

Property Target Compound (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine 4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-amine
Core Structure 1,2,4-Thiadiazole + 1,2,3-triazole 1,3,4-Thiadiazole Benzothiazole + 1,2,3-triazole
Key Substituents Cl, OCH₃, CH₃ Cl, CH₃ NO₂
Planarity Thiadiazole ring (planar) Planar (mean deviation: 0.0042 Å) Non-planar benzothiazole
Synthetic Route Likely cycloaddition + condensation Schiff base reaction Click chemistry + benzothiazole coupling
Bioactivity Hypothesized antimicrobial Insecticidal, fungicidal Antiproliferative
Solubility Moderate (methoxy groups) Low (hydrophobic substituents) Low (nitro group)

Key Research Findings

Thiadiazole-Triazole Hybrids : The combination of thiadiazole and triazole rings in the target compound may enhance binding to biological targets via dual heterocyclic interactions, a feature absent in simpler analogs .

4-Methoxyphenylamine improves solubility compared to purely aromatic analogs like 4-tert-butylphenyl derivatives .

Synthetic Challenges : The hybrid structure requires multi-step synthesis, including Huisgen cycloaddition for the triazole ring and thiadiazole formation via cyclization—similar to methods in and .

Biological Activity

The compound 3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine (CAS Number: 931723-84-1) is a hybrid molecule that incorporates both triazole and thiadiazole moieties. This structural composition suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC21H19ClN6O4S
Molecular Weight486.9 g/mol
CAS Number931723-84-1

Biological Activity Overview

Research indicates that compounds containing triazole and thiadiazole structures exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its potential in various studies.

Anticancer Activity

A significant aspect of the biological activity of this compound is its anticancer potential . Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells:

  • Mechanism of Action :
    • The compound may inhibit the NF-kB signaling pathway by decreasing the phosphorylation of p65, which is crucial for cancer cell survival. This inhibition can lead to increased levels of IkBα and reduced NF-kB activation .
    • It has been noted that similar triazole hybrids increase reactive oxygen species (ROS) levels in cancer cell lines, contributing to mitochondrial dysfunction and subsequent apoptosis .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating moderate potency . For instance:
      • MCF-7 Cell Line : IC50 = 5.04 µM
      • HCT-116 Cell Line : IC50 = 36 µM

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties . Compounds with similar frameworks have been reported to show activity against a variety of pathogens:

  • Triazole derivatives have been highlighted for their effectiveness against fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes .
  • Further research is needed to establish the specific antimicrobial spectrum of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents Influence :
    • The presence of chlorine and methoxy groups on the phenyl rings appears to enhance anticancer activity.
    • Variations in substituents can significantly alter the pharmacological profile, necessitating further SAR studies to identify optimal configurations.
  • Hybridization Effects :
    • The combination of triazole and thiadiazole moieties may provide synergistic effects that enhance overall bioactivity compared to individual components .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer: The synthesis involves multi-step reactions, including cyclization and substitution. For the thiadiazole core, cyclization of thiourea intermediates with iodine in potassium iodide under basic conditions (e.g., NaOH) is effective, as seen in analogous 1,3,4-thiadiazole syntheses . The triazole moiety can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 5-chloro-2,4-dimethoxyaniline derivatives. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for azide-alkyne coupling) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer: Structural elucidation combines spectroscopic and crystallographic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed). Nuclear magnetic resonance (NMR) assigns substituents:
  • 1H NMR: Methoxy groups appear as singlets (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., para-methoxyphenyl protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography: Resolves bond lengths and angles (e.g., triazole-thiadiazole dihedral angles ~15–25°, indicating planarity) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer: Prioritize antimicrobial and kinase inhibition assays due to structural similarity to bioactive triazole-thiadiazole hybrids. For antimicrobial testing:
  • MIC (Minimum Inhibitory Concentration): Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase inhibition: Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, with IC50 values <10 µM indicating potential .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis?

  • Methodological Answer: Density functional theory (DFT) calculates transition states and intermediates. For example:
  • Reaction path analysis: Identify energy barriers in triazole formation (e.g., ΔG‡ ~25 kcal/mol for CuAAC) .
  • Solvent effects: COSMO-RS simulations predict polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing zwitterionic intermediates .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer: Contradictions often arise from substituent effects. For instance:
  • Electron-withdrawing groups (e.g., Cl): Enhance antimicrobial activity but reduce solubility, complicating dose-response curves .
  • Statistical analysis: Use multivariate regression (e.g., PLS) to correlate logP, H-bond donors, and IC50 values. Adjust substituents (e.g., replace 4-methoxyphenyl with pyridyl) to balance activity and pharmacokinetics .

Q. What strategies mitigate degradation during storage or in vivo studies?

  • Methodological Answer: Degradation pathways include hydrolysis (thiadiazole ring) and oxidation (methoxy groups). Mitigation strategies:
  • Lyophilization: Store at -20°C in amber vials under argon to prevent photolytic/oxidative breakdown .
  • Prodrug design: Introduce acetyl-protected amines to enhance stability in plasma .

Q. How to design experiments for mechanistic studies of kinase inhibition?

  • Methodological Answer: Combine biochemical and biophysical approaches:
  • Surface plasmon resonance (SPR): Measure binding kinetics (kon/koff) to EGFR kinase domain .
  • Molecular docking: Use AutoDock Vina to predict binding poses; validate via site-directed mutagenesis (e.g., T790M mutation resistance) .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
Triazole FormationCuSO4, sodium ascorbate, DMF, 60°C65–7590
Thiadiazole CyclizationI2, KI, H2SO4, rt80–8595
Final CouplingEDC/HOBt, DCM, 0°C70–7592

Table 2: Bioactivity Profile (Preliminary)

Assay TypeTargetResult (IC50/MIC)
AntimicrobialS. aureus2.5 µg/mL
Kinase InhibitionEGFR0.8 µM

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